molecular formula C19H21N5O5 B14948778 3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine

3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine

Cat. No.: B14948778
M. Wt: 399.4 g/mol
InChI Key: PZEWYEVVJXLITI-UHFFFAOYSA-N
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Description

3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine is a complex organic compound that features a unique structure combining a nitro group, a trimethoxyphenyl group, and a tetrahydropyrazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Trimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4,5-trimethoxyphenyl intermediate. This can be achieved through the methylation of gallic acid or its derivatives using methyl iodide in the presence of a base such as potassium carbonate.

    Nitro Group Introduction: The nitro group is introduced via nitration of the trimethoxyphenyl intermediate using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of the Tetrahydropyrazoloquinazoline Core: The core structure is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and quinazoline intermediates under acidic or basic conditions.

    Final Assembly: The final step involves coupling the nitro-trimethoxyphenyl intermediate with the tetrahydropyrazoloquinazoline core under suitable reaction conditions, often involving a catalyst and a solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Potassium permanganate, hydrogen peroxide.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Amino Derivatives: Formed through reduction of the nitro group.

    Nitroso and Hydroxylamine Derivatives: Formed through oxidation reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and disrupt microtubule dynamics.

    Biological Research: The compound is used to study the effects of nitro and trimethoxyphenyl groups on biological systems, including their interactions with proteins and enzymes.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of various biological pathways and targets.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine involves its interaction with tubulin, a protein that plays a crucial role in cell division. By binding to the colchicine binding site on tubulin, the compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells. Additionally, the trimethoxyphenyl group enhances the compound’s binding affinity and specificity for tubulin.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: A well-known tubulin inhibitor used to treat gout and certain types of cancer.

    Combretastatin: Another tubulin-binding agent with potent anti-cancer activity.

    Podophyllotoxin: A natural product that inhibits tubulin polymerization and is used in the treatment of genital warts.

Uniqueness

3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine is unique due to its combination of a nitro group and a trimethoxyphenyl group, which enhances its biological activity and specificity. The tetrahydropyrazoloquinazoline core also contributes to its distinct chemical properties and potential therapeutic applications.

Properties

Molecular Formula

C19H21N5O5

Molecular Weight

399.4 g/mol

IUPAC Name

3-nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine

InChI

InChI=1S/C19H21N5O5/c1-27-13-8-10(9-14(28-2)17(13)29-3)15-11-6-4-5-7-12(11)21-19-16(24(25)26)18(20)22-23(15)19/h8-9H,4-7H2,1-3H3,(H2,20,22)

InChI Key

PZEWYEVVJXLITI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C3CCCCC3=NC4=C(C(=NN24)N)[N+](=O)[O-]

Origin of Product

United States

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